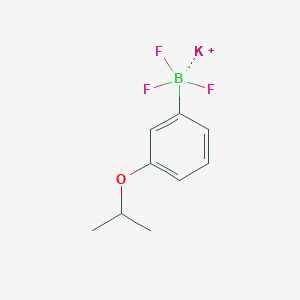![molecular formula C12H19ClN4O2 B13474620 3-[3-(3-Azidopropoxy)propoxy]aniline hydrochloride](/img/structure/B13474620.png)
3-[3-(3-Azidopropoxy)propoxy]aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(3-Azidopropoxy)propoxy]aniline hydrochloride is a chemical compound with the molecular formula C12H19ClN4O2. It is characterized by the presence of an azido group, which is known for its reactivity, and an aniline moiety, which is a common structural motif in many organic compounds.
Preparation Methods
The synthesis of 3-[3-(3-Azidopropoxy)propoxy]aniline hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of 3-(3-bromopropoxy)propoxybenzene with sodium azide to introduce the azido group. This is followed by the reduction of the intermediate product to yield the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Chemical Reactions Analysis
3-[3-(3-Azidopropoxy)propoxy]aniline hydrochloride undergoes various types of chemical reactions:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azido group. Common reagents used in these reactions include hydrogen gas (for reduction) and oxidizing agents like potassium permanganate (for oxidation).
Scientific Research Applications
3-[3-(3-Azidopropoxy)propoxy]aniline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of azido group reactivity and its interactions with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[3-(3-Azidopropoxy)propoxy]aniline hydrochloride involves its reactivity with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is exploited in various applications, including bioconjugation and material science.
Comparison with Similar Compounds
3-[3-(3-Azidopropoxy)propoxy]aniline hydrochloride can be compared with other azido-containing compounds such as 3-azidopropylamine and 3-azidopropanol. While these compounds share the azido functional group, this compound is unique due to its aniline moiety, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C12H19ClN4O2 |
|---|---|
Molecular Weight |
286.76 g/mol |
IUPAC Name |
3-[3-(3-azidopropoxy)propoxy]aniline;hydrochloride |
InChI |
InChI=1S/C12H18N4O2.ClH/c13-11-4-1-5-12(10-11)18-9-3-8-17-7-2-6-15-16-14;/h1,4-5,10H,2-3,6-9,13H2;1H |
InChI Key |
ZXJNFWIWDXEFIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCOCCCN=[N+]=[N-])N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}-2-hydroxyacetic acid](/img/structure/B13474538.png)
![5-Amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13474539.png)


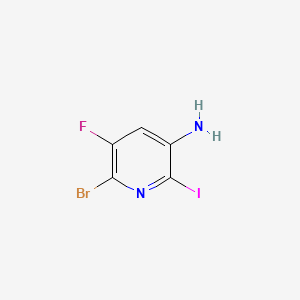
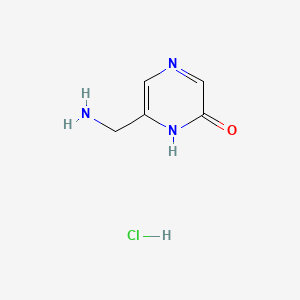
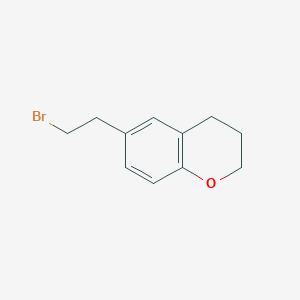
![(2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride](/img/structure/B13474571.png)
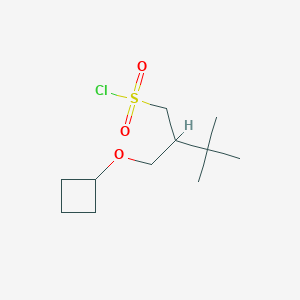
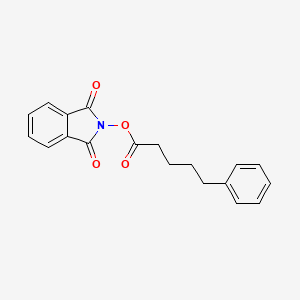
![6-(2-Methoxyethyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13474598.png)
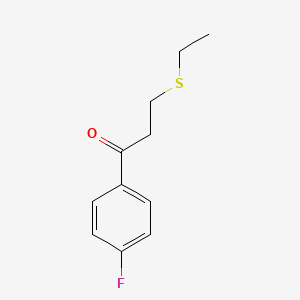
![2-Acetyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13474614.png)
